N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[2-[6-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN6O3S/c1-2-34-19-6-4-3-5-18(19)27-22(32)15-35-23-12-11-20-28-29-21(31(20)30-23)13-14-26-24(33)16-7-9-17(25)10-8-16/h3-12H,2,13-15H2,1H3,(H,26,33)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUPOYWPQYSFIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar triazole nucleus have been found to bind with a variety of enzymes and receptors, showing versatile biological activities.
Mode of Action
The exact mode of action of this compound is currently unknown. Triazole compounds are known for their ability to form specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics. This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
Triazole derivatives have been associated with a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities. This suggests that the compound might affect multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with triazole derivatives, it can be inferred that the compound might have diverse molecular and cellular effects.
Biological Activity
N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Triazolopyridazine core : This heterocyclic framework is associated with various biological activities.
- Ethoxyphenyl group : Enhances solubility and biological compatibility.
- Benzamide moiety : Often linked to pharmacological properties.
The molecular formula is , with a molecular weight of approximately 388.44 g/mol.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 | 10.5 | Induction of apoptosis |
| COLO-205 | 12.0 | Cell cycle arrest |
These findings suggest that the compound may inhibit key signaling pathways involved in tumor growth and proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate moderate activity against both bacterial and fungal strains:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
This antimicrobial potential opens avenues for further exploration in infectious disease treatment.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : It may act as an inhibitor of specific kinases involved in cancer progression.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancer cells.
- Modulation of Immune Response : The compound's structure suggests potential interactions with immune pathways, possibly enhancing the body's response to tumors.
Case Studies and Research Findings
Recent studies have focused on optimizing the synthesis and evaluating the biological efficacy of this compound:
- Synthesis and Characterization : The synthesis involves multi-step organic reactions yielding high-purity compounds suitable for biological testing .
- In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy and safety profile. Early results indicate promising anticancer effects with manageable toxicity levels .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between the compound and target proteins, supporting its role as a potential lead compound for drug development .
Scientific Research Applications
Molecular Formula
The molecular formula is , with a molecular weight of approximately 398.48 g/mol.
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide exhibit significant anticancer properties. The mechanism involves the inhibition of specific kinases involved in cell proliferation and survival.
Case Study: Polo-like Kinase Inhibition
A study demonstrated that triazole derivatives could inhibit Polo-like kinase 1 (Plk1), a critical regulator of cell cycle progression. The structure–activity relationship (SAR) studies showed that modifications in the triazole ring significantly enhanced inhibitory potency against Plk1, suggesting a promising avenue for anticancer drug development .
Antimicrobial Properties
Compounds containing triazole and thiazole moieties have been reported to possess antimicrobial activities. The incorporation of the ethoxyphenyl group may enhance the lipophilicity of the compound, improving its ability to penetrate microbial membranes.
Research Findings
A review highlighted various derivatives exhibiting potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Neuroprotective Effects
Emerging research suggests that similar compounds may offer neuroprotective effects, potentially useful in treating neurodegenerative diseases. The ability to modulate neurotransmitter systems or reduce oxidative stress is under investigation.
Comparison with Similar Compounds
Key Differences :
- Core Heterocycle: The target’s triazolo-pyridazine core (vs.
- Substituent Positioning: The 2-ethoxyphenylamino group (target) vs. 4-ethoxyphenyl (896054-33-4) alters electronic effects and steric bulk .
- Amide Linkage : The 4-fluorobenzamide (target) may improve metabolic stability compared to benzothiazole (896054-33-4) or thiazole (923681-29-2) moieties.
Physicochemical and Spectroscopic Properties
highlights how substituents influence NMR chemical shifts in related compounds. For example:
- In analogues 1 and 7 , chemical shifts diverged in regions A (positions 39–44) and B (positions 29–36) due to substituent changes, while other regions remained consistent .
- The target’s 4-fluorobenzamide and 2-ethoxyphenylamino groups would similarly perturb shifts in regions analogous to A/B, suggesting distinct solubility or reactivity profiles.
Reactivity and Environmental Impact
Per , compounds with shared backbones (e.g., pyridazine-thioethers) may undergo "lumping" in environmental models, reducing reaction pathways from 13 to 5 . However, the target’s triazolo-pyridazine core and fluorinated benzamide likely necessitate separate evaluation due to unique degradation kinetics.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide with high yield and purity?
- Methodology :
- Multi-step synthesis starting with the formation of the triazolopyridazine core via cyclization of hydrazine derivatives with pyridazine precursors under reflux conditions (e.g., ethanol, 80°C, 12h) .
- Introduction of the thioether linkage using a nucleophilic substitution reaction between a bromoacetamide intermediate and a thiol-containing fragment (e.g., 2-((2-ethoxyphenyl)amino)-2-oxoethyl thiol) in DMF with triethylamine as a base .
- Final coupling of the fluorobenzamide moiety via carbodiimide-mediated amide bond formation (EDC/HOBt, DCM, RT) .
- Purification via preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm connectivity of the triazolopyridazine core, thioether linkage, and substituents (e.g., ethoxyphenyl, fluorobenzamide) .
- High-Resolution Mass Spectrometry (HRMS) : ESI-MS in positive ion mode to verify molecular weight (e.g., calculated for C27H25FN6O3S: 556.17 g/mol) .
- Infrared Spectroscopy (IR) : Detection of key functional groups (amide C=O stretch at ~1650 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹) .
Advanced Research Questions
Q. How can researchers investigate the mechanism of action for this compound in biological systems?
- Methodology :
- Kinase Inhibition Assays : Use recombinant kinases (e.g., EGFR, VEGFR) in radiometric or fluorescence-based assays to measure IC50 values. Compare with structurally similar analogs (e.g., methoxy vs. ethoxy substituents) to identify key pharmacophores .
- Molecular Docking Studies : Perform in silico docking (e.g., AutoDock Vina) into ATP-binding pockets of target kinases to predict binding modes and affinity. Validate with mutagenesis studies .
- Cellular Pathway Analysis : Western blotting to assess downstream signaling (e.g., phosphorylation of ERK/AKT) in cancer cell lines treated with the compound .
Q. What strategies address poor aqueous solubility during in vitro bioassays?
- Methodology :
- Formulation Optimization : Use co-solvents (e.g., DMSO/PEG 400) or surfactants (e.g., Tween-80) to enhance solubility while maintaining biocompatibility .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to the fluorobenzamide moiety for improved solubility and controlled release .
Q. How can structure-activity relationship (SAR) studies guide modification of the ethoxyphenyl and fluorobenzamide groups?
- Methodology :
- Synthetic Analogs : Replace the ethoxy group with methoxy, chloro, or nitro substituents to evaluate electronic effects on bioactivity .
- Fluorine Scanning : Substitute the 4-fluorobenzamide with other halogens (e.g., Cl, Br) or electron-withdrawing groups to modulate lipophilicity and target binding .
- Biological Evaluation : Test analogs in enzyme inhibition assays (e.g., IC50 shifts) and logP measurements to correlate structural changes with activity .
Q. How should researchers resolve contradictions in reported bioactivity data across similar triazolopyridazine derivatives?
- Methodology :
- Meta-Analysis : Compare datasets from multiple sources (e.g., kinase inhibition profiles in vs. antimicrobial assays in ) to identify assay-specific biases.
- Standardized Protocols : Re-test compounds under uniform conditions (e.g., ATP concentration in kinase assays, cell line selection) to isolate structural vs. experimental variables .
- Computational Modeling : Use QSAR models to predict bioactivity outliers and validate with targeted synthesis .
Q. What in vivo models are suitable for validating target engagement and pharmacokinetics?
- Methodology :
- Xenograft Models : Administer the compound (10–50 mg/kg, oral or IV) to nude mice bearing human tumor xenografts. Monitor tumor volume and plasma concentrations via LC-MS/MS .
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in rodents. Correlate with in vitro metabolic stability assays (e.g., liver microsomes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
